[3-Bromo-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperazino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-BROMO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is further substituted with a bromo group, a furan ring, and a trifluoromethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[3-BROMO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo group: This step involves the bromination of the pyrazolo[1,5-a]pyrimidine core using brominating agents such as N-bromosuccinimide (NBS) or bromine.
Attachment of the furan ring: The furan ring can be introduced through a Suzuki-Miyaura cross-coupling reaction, where a furan boronic acid is coupled with the bromo-substituted pyrazolo[1,5-a]pyrimidine in the presence of a palladium catalyst.
Introduction of the trifluoromethyl group: This can be achieved through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the piperazine ring: The final step involves the coupling of the pyrazolo[1,5-a]pyrimidine derivative with 4-methylpiperazine under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[3-BROMO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-BROMO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERAZINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is used in the study of enzyme inhibition and receptor binding, as the pyrazolo[1,5-a]pyrimidine core is known to interact with various biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-BROMO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine core is known to bind to the active sites of enzymes, inhibiting their activity. The presence of the bromo, furan, and trifluoromethyl groups can enhance the binding affinity and specificity of the compound for its targets. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-[3-BROMO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERAZINE can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core. Examples include 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine and 5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine.
Furan derivatives: These compounds contain a furan ring and may have similar biological activities. Examples include furan-2-carboxylic acid and 2-furoic acid.
Trifluoromethylated compounds: These compounds contain a trifluoromethyl group, which can enhance their biological activity and stability. Examples include trifluoromethylbenzene and trifluoromethylpyridine.
The uniqueness of 1-[3-BROMO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERAZINE lies in the combination of its functional groups, which impart distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C17H15BrF3N5O2 |
---|---|
Molecular Weight |
458.2 g/mol |
IUPAC Name |
[3-bromo-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H15BrF3N5O2/c1-24-4-6-25(7-5-24)16(27)14-13(18)15-22-10(11-3-2-8-28-11)9-12(17(19,20)21)26(15)23-14/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
PIZRZBMYLDUBDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=CO4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.